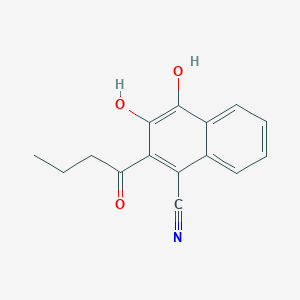
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- is a complex organic compound with a unique structure that includes a naphthalene ring, carbonitrile group, and hydroxyl groups
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction and subsequent functional group modifications to introduce the hydroxyl and oxobutyl groups. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions.
Scientific Research Applications
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonitrile groups play a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxobutyl)- include:
1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: This compound has similar hydroxyl and carbonitrile groups but differs in the position and number of these groups.
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)-:
Properties
CAS No. |
61983-22-0 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-butanoyl-3,4-dihydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13NO3/c1-2-5-12(17)13-11(8-16)9-6-3-4-7-10(9)14(18)15(13)19/h3-4,6-7,18-19H,2,5H2,1H3 |
InChI Key |
XXTPPMUURPKBED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















